8-chloro-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Lipophilicity Drug Discovery ADME

8-Chloro-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901263-56-7) is a synthetic, achiral small molecule belonging to the pyrazolo[4,3-c]quinoline class, a family of nitrogen-containing heterocycles explored for diverse biological activities. With a molecular formula of C23H16ClN3O and a molecular weight of 385.85 g/mol, it is characterized by a unique substitution pattern: an 8-chloro group on the quinoline core, an N1-(2-methoxyphenyl) substituent, and a C3-phenyl ring.

Molecular Formula C23H16ClN3O
Molecular Weight 385.85
CAS No. 901263-56-7
Cat. No. B2850188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-chloro-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
CAS901263-56-7
Molecular FormulaC23H16ClN3O
Molecular Weight385.85
Structural Identifiers
SMILESCOC1=CC=CC=C1N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=CC=C5)Cl
InChIInChI=1S/C23H16ClN3O/c1-28-21-10-6-5-9-20(21)27-23-17-13-16(24)11-12-19(17)25-14-18(23)22(26-27)15-7-3-2-4-8-15/h2-14H,1H3
InChIKeyQDMUOGCQXGBYOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Chloro-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline: Chemical Identity and Core Properties for Research Sourcing


8-Chloro-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901263-56-7) is a synthetic, achiral small molecule belonging to the pyrazolo[4,3-c]quinoline class, a family of nitrogen-containing heterocycles explored for diverse biological activities [1]. With a molecular formula of C23H16ClN3O and a molecular weight of 385.85 g/mol, it is characterized by a unique substitution pattern: an 8-chloro group on the quinoline core, an N1-(2-methoxyphenyl) substituent, and a C3-phenyl ring . Its calculated physiochemical properties, including a high logP of 5.66 and a polar surface area of 30.04 Ų, suggest a hydrophobic character that differentiates it from more polar analogs within the class .

Why 8-Chloro-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline Cannot Be Replaced by Uncharacterized Analogs


In the pyrazolo[4,3-c]quinoline class, minor structural modifications lead to profound shifts in biological activity. For instance, the regioisomeric shift from a 1H- to a 2H-pyrazolo[4,3-c]quinolin-4-one core fundamentally alters selectivity from anti-inflammatory NO inhibition to potent A3 adenosine receptor antagonism [1]. Similarly, the addition of a chloro substituent at the 8-position and a 2-methoxyphenyl group at N1, as seen in this compound, creates a distinct pharmacophore compared to the 3-amino-4-anilino derivatives active against iNOS [2]. Therefore, generic substitution within this scaffold is risky; the specific combination of substituents dictates target engagement, selectivity, and physiochemical behavior, which are not predictable across the class. The quantitative evidence below explores the basis for this compound's specific differentiation.

Quantitative Differentiation Guide for 8-Chloro-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline


Hydrophobicity-Driven Differentiation from Anti-Inflammatory Pyrazolo[4,3-c]quinolines

The target compound's calculated logP of 5.66 significantly exceeds that of known anti-inflammatory pyrazolo[4,3-c]quinoline derivatives, such as 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i), which has a much lower logP due to its polar hydroxyl and amino groups [1]. This high hydrophobicity positions the target compound for a different biological compartment, favoring membrane permeability and target engagement in lipid-rich environments over aqueous solubility.

Lipophilicity Drug Discovery ADME

Regioisomeric Differentiation from A3 Adenosine Receptor Antagonist Scaffolds

The target compound is a 1H-pyrazolo[4,3-c]quinoline, whereas the potent and selective human A3 adenosine receptor antagonists are exclusively 2-phenyl-2,5-dihydro-pyrazolo[4,3-c]quinolin-4-ones [1]. This regioisomeric and oxidation-state difference is critical: the 2H-4-one scaffold achieves high A3 affinity (Ki = 212 nM for a key analog), while the 1H-aromatic form, as in this compound, lacks the essential carbonyl hydrogen-bond acceptor, suggesting a distinct and likely non-overlapping biological target profile [1].

A3 Adenosine Receptor GPCR Selectivity

Substitution Pattern Comparison with 8-Chloro Analogs in the β-Glucuronidase Inhibitor Class

Pyrazolo[4,3-c]quinoline derivatives, such as TCH-3562, have been developed as potent and specific bacterial β-glucuronidase (eβG) inhibitors to prevent chemotherapy-induced diarrhea [1]. While the target compound shares the 8-chloro substitution with this pharmacophore class, its unique 1-(2-methoxyphenyl)-3-phenyl substitution pattern differentiates it from the optimized leads in this series. The specific structure-activity relationship (SAR) for eβG inhibition has not been reported for this compound, but its core scaffold suggests potential for exploration if the N1 and C3 substituents align with the established pharmacophore [1].

β-Glucuronidase Microbiome Chemotherapy-Induced Diarrhea

Polar Surface Area and Solubility Differentiation for CNS Drug-Likeness

The target compound has a low topological polar surface area (TPSA) of 30.04 Ų and a calculated logS of -6.08, as reported by ChemDiv . This TPSA is well below the threshold of 60-70 Ų commonly associated with optimal blood-brain barrier (BBB) penetration. In contrast, many anti-inflammatory pyrazolo[4,3-c]quinoline analogs, bearing polar amino and hydroxyl groups, have higher TPSA values that would limit CNS exposure [1]. The combination of high logP and low TPSA uniquely positions this compound within the class for potential engagement of CNS targets.

CNS Drug Discovery Blood-Brain Barrier Physiochemical Properties

Optimal Application Scenarios for 8-Chloro-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline Guided by Evidence


CNS and Intracellular Target Screening Campaigns

Based on its high logP (5.66) and low polar surface area (30.04 Ų), this compound is ideally suited for screening libraries aimed at CNS targets or intracellular protein-protein interactions, where membrane permeability is paramount. Its physiochemical profile excludes it from anti-inflammatory nitric oxide (NO) inhibition screens, where more polar pyrazolo[4,3-c]quinoline derivatives are potent (e.g., compound 2a with an IC50 of 0.39 μM) [1][2].

Negative Control for A3 Adenosine Receptor Antagonism

The 1H-pyrazolo[4,3-c]quinoline scaffold is regioisomerically distinct from the 2H-pyrazolo[4,3-c]quinolin-4-one core required for human A3 adenosine receptor antagonism (Ki ~200 nM for representative analogs). This makes the compound a suitable negative control for assays targeting the A3 receptor, ensuring that any observed activity is not due to this well-characterized class of antagonists [1].

Starting Point for β-Glucuronidase Inhibitor Optimization

The 8-chloro substituent is a recurring feature in potent bacterial β-glucuronidase (eβG) inhibitors like TCH-3562, which are developed to prevent chemotherapy-induced diarrhea. While this specific compound lacks published eβG inhibition data, its core scaffold and substitution pattern provide a structurally distinct starting point for medicinal chemistry programs aiming to explore new structure-activity relationships in this gut microbiome-related target space [1].

Physiochemical Probe for Hydrophobic Binding Pockets

With a logP >5.5 and a logS of -6.08, this compound can serve as a physiochemical probe molecule to assess the tolerance of a biological target's binding pocket for highly lipophilic, aromatic ligands. This is in direct contrast to the more soluble and less lipophilic anti-inflammatory pyrazolo[4,3-c]quinolines, which are better suited for targets with polar binding sites [1][2].

Quote Request

Request a Quote for 8-chloro-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.